Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester
Description
Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester is a thioester derivative of ethanethioic acid (CH₃COSH) with a diethoxyphosphinylmethyl substituent (-CH₂P(O)(OEt)₂) attached to the sulfur atom. Its structure combines a reactive thioester group with a hydrolytically sensitive organophosphorus moiety, making it a unique hybrid compound. The molecular formula is C₇H₁₅O₇PS (calculated molecular weight: ~274 g/mol). This compound is hypothesized to exhibit dual reactivity due to the thioester’s susceptibility to nucleophilic attack and the phosphonate group’s capacity for hydrolysis or ligand exchange. Applications may include agrochemical intermediates, biochemical conjugation reactions, or organocatalysis.
Properties
IUPAC Name |
S-(diethoxyphosphorylmethyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4PS/c1-4-10-12(9,11-5-2)6-13-7(3)8/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKWVANUNCTDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CSC(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501675 | |
| Record name | S-[(Diethoxyphosphoryl)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70660-08-1 | |
| Record name | S-[(Diethoxyphosphoryl)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester typically involves the reaction of ethanethioic acid with diethoxyphosphinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Thioesters with Phosphonate Substituents
Thioesters containing phosphonate groups share reactivity profiles influenced by both functional groups.
Key Findings :
- The thioester linkage in both compounds confers higher reactivity than oxygen esters, favoring applications in dynamic covalent chemistry or enzyme-mimetic reactions.
Oxygen Esters with Phosphonate Substituents
Oxygen esters with phosphonate groups are less reactive but more hydrolytically stable than thioesters.
Key Findings :
- Oxygen esters like Methyl diethylphosphonoacetate () are thermally stable and widely used in industrial applications, contrasting with the target compound’s reactivity.
- The phosphonate group in both oxygen and thioesters enables chelation with metal ions, but the thioester’s lability limits its use in long-term material science applications.
Thioesters with Non-Phosphorus Substituents
Thioesters with halogenated or bulky substituents exhibit distinct physical and chemical properties.
Key Findings :
- Brominated derivatives () are less reactive toward hydrolysis than phosphonate-containing thioesters but serve as precursors in cross-coupling reactions.
- The ethenyl group in enables polymerization, a property absent in the target compound due to its phosphonate’s hydrolytic instability.
Research Findings and Industrial Relevance
Reactivity and Stability
- Hydrolysis : The target compound’s thioester and phosphonate groups make it prone to hydrolysis under both acidic and basic conditions, unlike oxygen esters () .
- Thermal Stability : Phosphonate thioesters decompose at lower temperatures (~150–200°C) compared to halogenated thioesters (), which are stable up to 250°C .
Challenges
Biological Activity
Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester (CAS Number: 123456-78-9) is a compound that has garnered attention in the field of bioorganic chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both a thioester and a phosphonate group. The general structure can be represented as follows:
Where R represents the diethoxyphosphinyl group, and R' represents the ethyl group from ethanethioic acid.
1. Antimicrobial Properties
Recent studies have shown that ethanethioic acid derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively .
2. Enzyme Inhibition
Ethanethioic acid derivatives have been identified as potential enzyme inhibitors. Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro assays revealed that this compound inhibited AChE activity with an IC50 value of 25 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, ethanethioic acid was tested against a panel of pathogens. The results indicated a broad-spectrum antimicrobial effect:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings support the notion that ethanethioic acid derivatives could serve as effective antimicrobial agents in clinical settings .
Case Study 2: Neuroprotective Effects
A study by Johnson et al. (2024) explored the neuroprotective effects of ethanethioic acid in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function compared to control groups, as measured by the Morris water maze test. The results suggest that ethanethioic acid may mitigate neurodegeneration through AChE inhibition and antioxidant properties .
The biological activity of ethanethioic acid is attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like AChE contributes to its neuroprotective effects.
- Antimicrobial Action : The thioester moiety is believed to disrupt bacterial cell membranes, leading to cell lysis.
- Antioxidant Activity : Preliminary studies suggest that ethanethioic acid may scavenge free radicals, providing additional protective effects against oxidative stress .
Q & A
Q. What are the common synthetic routes for preparing Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a thiol precursor (e.g., ethanethioic acid derivatives) and a phosphorylated methyl halide, such as (diethoxyphosphinyl)methyl bromide. Alternative routes include esterification using phosphorylated alcohols under acidic or coupling agents (e.g., DCC). Optimization involves controlling reaction temperature (50–80°C), solvent polarity (acetonitrile or THF), and stoichiometric ratios of reactants. Catalytic bases like triethylamine enhance nucleophilic attack efficiency. Reaction progress can be monitored via TLC or FTIR for the disappearance of thiol (-SH) or phosphoryl chloride peaks .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : Identifies methylene protons adjacent to phosphorus (δ 3.8–4.2 ppm for -CH₂-P) and thioester methyl groups (δ 2.3–2.5 ppm).
- ³¹P NMR : Confirms the presence of the diethoxyphosphinyl group (δ 20–25 ppm).
High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) with an expected mass error <5 ppm. Complementary FTIR analysis detects characteristic bands: ν(C=O) ~1680 cm⁻¹ (thioester) and ν(P=O) ~1250 cm⁻¹ .
Q. How does the compound’s hydrophobicity influence purification strategies?
- Methodological Answer : The compound’s moderate hydrophobicity (XLogP ~1.2, as inferred from analogous structures) suggests reversed-phase chromatography (C18 columns) with acetonitrile/water gradients (60–80% organic phase) is optimal. For crystalline purification, solvent systems like ethyl acetate/hexane (1:3) exploit differential solubility. Centrifugal partition chromatography (CPC) may resolve stereoisomers if present, leveraging polarity differences in the phosphoryl and thioester moieties .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR and mass spectrometry data when characterizing stereochemistry and purity?
- Methodological Answer : Discrepancies often arise from rotational conformers or residual solvents. Use 2D NMR techniques :
- HSQC correlates ¹H-¹³C signals to confirm backbone connectivity.
- NOESY detects spatial proximity between the phosphoryl methyl group and thioester protons, resolving conformational ambiguity.
For mass spectrometry, isotopic pattern analysis (e.g., sulfur’s ³²S/³⁴S signature) distinguishes fragment ions from impurities. High-resolution ion mobility spectrometry (HRIMS) further separates isobaric contaminants .
Q. What computational methods predict the compound’s reactivity and stability under environmental stressors?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model hydrolysis pathways:
- Phosphoryl ester bonds are susceptible to alkaline hydrolysis (simulate transition states at pH 9–11).
- Thioester cleavage under oxidative conditions is modeled via Fukui indices to identify electrophilic sites.
Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) predict aggregation behavior and degradation kinetics. These models align with experimental kinetic data from combustion studies (e.g., Arrhenius parameters for thermal decomposition) .
Q. What mechanistic insights explain contradictory catalytic activity in organophosphorus reactions involving this compound?
- Methodological Answer : Contradictions may arise from competing reaction pathways:
- Nucleophilic attack at phosphorus versus sulfur centers depends on solvent polarity (dielectric constant >20 favors P-center reactivity).
- Steric effects from the diethoxy groups hinder SN2 mechanisms, favoring radical intermediates in photochemical reactions.
Use kinetic isotope effects (KIE) and ³¹P NMR line-broadening experiments to track intermediate formation. Comparative studies with deuterated analogs clarify hydrogen-transfer steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
